

2-Bromo-5-benzoylthiophene CAS number and properties

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Compound of Interest

Compound Name: 2-Bromo-5-benzoylthiophene

Cat. No.: B184545

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An In-Depth Technical Guide to **2-Bromo-5-benzoylthiophene**: Synthesis, Properties, and Applications

Introduction

(5-bromothiophen-2-yl)(phenyl)methanone, commonly known as **2-Bromo-5-benzoylthiophene**, is a pivotal heterocyclic ketone that has garnered significant attention in both academic and industrial research. Its unique molecular architecture, which integrates a reactive bromine atom, a versatile benzoyl group, and an electronically rich thiophene core, establishes it as a highly valuable synthetic intermediate.^{[1][2]} This guide provides a comprehensive technical overview of **2-Bromo-5-benzoylthiophene**, covering its fundamental properties, validated synthesis protocols, key applications, and essential safety protocols, tailored for researchers and professionals in chemical synthesis and drug development.

PART 1: Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a thorough understanding of its physicochemical properties. **2-Bromo-5-benzoylthiophene** is typically a light yellow powder or crystalline solid at room temperature.^{[3][4]} Its properties are well-documented, providing a solid foundation for its application in further synthetic endeavors.

Property	Value	Source(s)
CAS Number	31161-46-3	[1] [5] [6] [7]
IUPAC Name	(5-bromothiophen-2-yl) (phenyl)methanone	[1] [5] [6]
Molecular Formula	C ₁₁ H ₇ BrOS	[5] [8]
Molecular Weight	267.14 g/mol	[1] [5]
Appearance	Light yellow powder / Crystalline solid	[3] [8]
Melting Point	45-46 °C	[3] [4] [5]
Boiling Point	~361.7 °C at 760 mmHg	[3] [5]
Density	~1.54 g/cm ³	[3] [6]
Solubility	Good solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.	[2]
InChI Key	DHPVOIIUHSEYJY- UHFFFAOYSA-N	[1] [6]
SMILES	C1=CC=C(C=C1)C(=O)C2=C C=C(S2)Br	[5] [6]

PART 2: Synthesis Methodologies and Protocols

The synthesis of **2-Bromo-5-benzoylthiophene** can be achieved through several strategic routes. The most prevalent and industrially scalable method is the Friedel-Crafts acylation of 2-bromothiophene. This electrophilic aromatic substitution reaction leverages a Lewis acid to activate the acylating agent (benzoyl chloride), which then attacks the electron-rich thiophene ring. The bromine atom on 2-bromothiophene acts as a deactivating group but directs substitution to the C5 position, leading to the desired product with high regioselectivity and yield.[\[1\]](#)

Alternative methods include the direct electrophilic bromination of 5-benzoylthiophene and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offer different approaches to constructing the target molecule.^[1]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol details a reliable method for synthesizing **2-Bromo-5-benzoylthiophene** from 2-bromothiophene and benzoyl chloride using a stannic chloride catalyst.^[9]

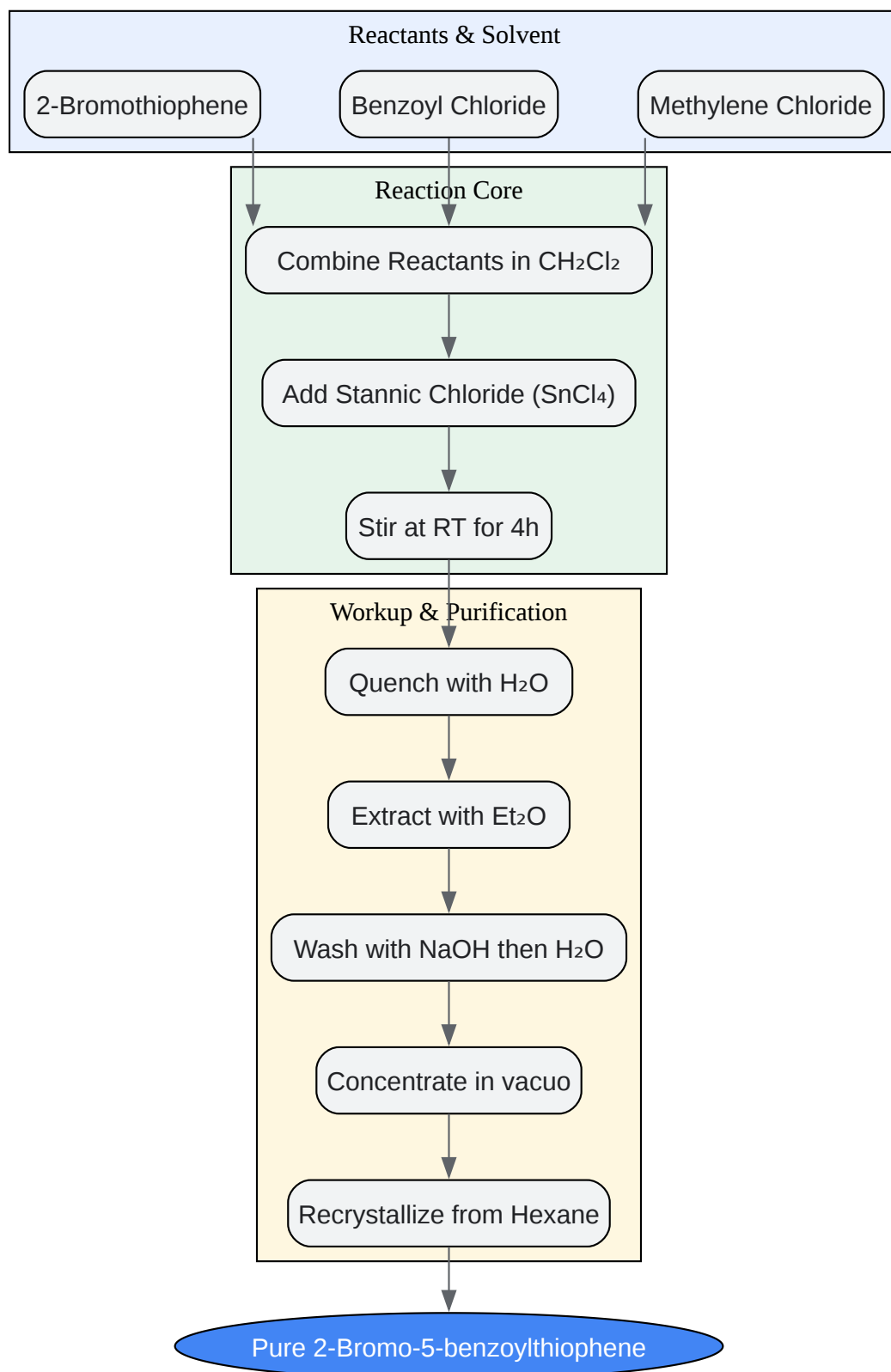
Materials:

- 2-Bromothiophene (0.1 mole)
- Benzoyl chloride (0.1 mole)
- Stannic chloride (SnCl_4) (0.1 mole)
- Methylene chloride (CH_2Cl_2)
- Deionized water
- Diethyl ether
- 1 N Sodium hydroxide (NaOH)
- Hexane

Procedure:

- **Reaction Setup:** In a suitable reaction vessel equipped with a magnetic stirrer, combine 2-bromothiophene (0.1 mole), benzoyl chloride (0.1 mole), and 100 mL of methylene chloride.
- **Catalyst Addition:** Carefully add stannic chloride (0.1 mole) to the mixture.
- **Reaction:** Stir the reaction mixture at room temperature for approximately 4 hours.
- **Quenching:** Upon completion, cool the mixture and cautiously add 65 mL of water. Stir the two-phase system vigorously for 20 minutes to quench the reaction.

- Extraction: Add 165 mL of diethyl ether to the mixture. Separate the organic phase.
- Washing: Wash the collected organic phase sequentially with 20 mL of 1 N sodium hydroxide and then twice with 20 mL of water.
- Isolation: Concentrate the organic phase under reduced pressure to yield a crude oil, which should crystallize upon standing.
- Purification: The crude product can be further purified by warming with 25 mL of hexane (a two-phase system will form) and then cooling to induce crystallization, yielding the purified 5-benzoyl-2-bromothiophene.^[9]



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Fig 1. Friedel-Crafts acylation workflow for **2-Bromo-5-benzoylthiophene** synthesis.

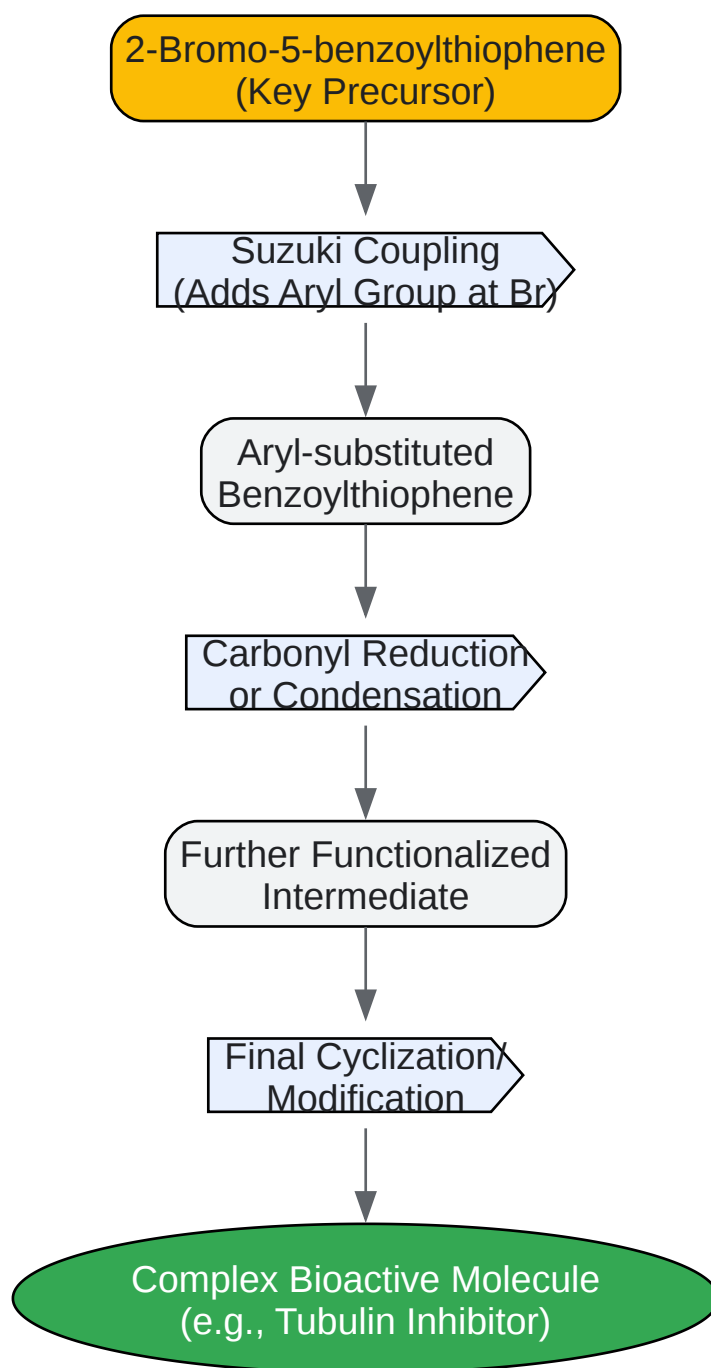
PART 3: Key Applications in Research & Development

The dual functionality of **2-Bromo-5-benzoylthiophene** makes it a versatile precursor for a wide range of more complex molecules.[\[10\]](#)

Intermediate in Pharmaceutical Discovery

This compound is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[\[1\]](#)[\[2\]](#) The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the strategic introduction of diverse molecular fragments.[\[10\]](#) This is critical in structure-activity relationship (SAR) studies.

A notable application is its use as a precursor for potent microtubule inhibitors that target the colchicine binding site.[\[1\]](#) These agents are of high interest in oncology, as disrupting tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells.[\[11\]](#) The benzoylthiophene scaffold serves as a core pharmacophore that can be elaborated to optimize binding and efficacy while potentially reducing the neurotoxicity associated with other colchicine-site binders.[\[1\]](#)



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Fig 2. Role as a precursor in a multi-step pharmaceutical synthesis pathway.

Precursor in Materials Science

Beyond pharmaceuticals, **2-Bromo-5-benzoylthiophene** is a foundational material for developing organic semiconductors and compounds with tailored photoelectric properties.^{[1][2]}

The thiophene ring is an electron-rich heterocycle that facilitates charge transport, a desirable characteristic for materials used in next-generation technologies like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2] The bromine and benzoyl groups allow for its incorporation into larger polymeric systems, enabling the fine-tuning of electronic and optical properties.[1]

PART 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **2-Bromo-5-benzoylthiophene** is paramount to ensure laboratory safety.

Hazard Identification:

- Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
- Irritant: Causes skin, eye, and respiratory system irritation.[4]

Recommended Safety Protocols:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][13]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4]
 - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[13]
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4][14]
 - Skin: Wash off immediately with plenty of soap and water.[12]

- Inhalation: Move the victim to fresh air.[14]
- Ingestion: Rinse mouth with water and seek immediate medical attention.[12]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- Keep away from strong oxidizing agents, acids, and bases.[12]

Conclusion

2-Bromo-5-benzoylthiophene (CAS No. 31161-46-3) is a cornerstone intermediate whose value is derived from its structural versatility. The strategic placement of a bromine atom and a benzoyl group on a thiophene scaffold provides chemists with multiple reactive sites for elaboration. This has led to its indispensable role in the development of advanced pharmaceuticals, particularly anti-cancer agents, and high-performance organic electronic materials. A firm grasp of its properties, synthesis, and safety protocols enables researchers to fully exploit its synthetic potential.

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